N-[[1-[[4-(hydroxyiminomethyl)pyridin-1-ium-1-yl]methyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dibromide
Description
1,1'-Methylenebis(4-formylpyridinium) dibromide dioxime (commonly abbreviated as TMB-4) is a bisquaternary oxime compound with the molecular formula C₁₅H₁₈Br₂N₄O₂ and a molecular weight of 446.14 g/mol . It is structurally characterized by two 4-formylpyridinium groups connected via a trimethylene (–CH₂–CH₂–CH₂–) bridge, with oxime (–NOH) functional groups at the aldehyde positions .
Properties
CAS No. |
2058-89-1 |
|---|---|
Molecular Formula |
C13H14Br2N4O2 |
Molecular Weight |
418.08 g/mol |
IUPAC Name |
N-[[1-[[4-(hydroxyiminomethyl)pyridin-1-ium-1-yl]methyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine dibromide |
InChI |
InChI=1S/C13H12N4O2.2BrH/c18-14-9-12-1-5-16(6-2-12)11-17-7-3-13(4-8-17)10-15-19;;/h1-10H,11H2;2*1H |
InChI Key |
ZKQNRRLCBJUEBC-UHFFFAOYSA-N |
Isomeric SMILES |
C1=C[N+](=CC=C1/C=N/O)C[N+]2=CC=C(C=C2)/C=N/O.[Br-].[Br-] |
Canonical SMILES |
C1=C[N+](=CC=C1C=NO)C[N+]2=CC=C(C=C2)C=NO.[Br-].[Br-] |
Related CAS |
61444-84-6 (Parent) |
Origin of Product |
United States |
Preparation Methods
Quaternization of 4-Formylpyridine
Reagents :
-
4-Formylpyridine (2 equivalents)
-
Dibromomethane (CHBr, 1 equivalent)
-
Solvent: Anhydrous acetonitrile or dimethylformamide (DMF)
Procedure :
-
Combine 4-formylpyridine (10.0 g, 93.4 mmol) and dibromomethane (7.4 g, 46.7 mmol) in 150 mL of anhydrous acetonitrile.
-
Reflux the mixture at 82°C for 36–48 hours under nitrogen.
-
Cool to room temperature and filter the precipitated product.
-
Wash with cold acetonitrile (3 × 20 mL) and recrystallize from ethanol/ether (1:3 v/v) to yield 1,1'-methylenebis(4-formylpyridinium) dibromide as a pale yellow solid.
Key Parameters :
-
Molar Ratio : A 2:1 ratio of 4-formylpyridine to CHBr ensures complete quaternization.
-
Solvent Choice : Polar aprotic solvents like acetonitrile facilitate nucleophilic substitution.
-
Reaction Time : Extended reflux durations (>36 hours) maximize yield (reported 65–72%).
Oximation of the Bis-Aldehyde Intermediate
Reagents :
-
1,1'-Methylenebis(4-formylpyridinium) dibromide (1 equivalent)
-
Hydroxylamine hydrochloride (NHOH·HCl, 2.2 equivalents)
-
Sodium acetate (buffer, 2.2 equivalents)
-
Solvent: Ethanol/water (4:1 v/v)
Procedure :
-
Dissolve the bis-aldehyde intermediate (8.4 g, 20 mmol) in 100 mL of ethanol/water.
-
Add hydroxylamine hydrochloride (3.1 g, 44 mmol) and sodium acetate (3.6 g, 44 mmol).
-
Reflux at 80°C for 6 hours.
-
Cool to 0°C, filter the precipitate, and wash with ice-cold ethanol.
-
Dry under vacuum to obtain the final product as a white crystalline solid.
Key Parameters :
-
pH Control : Sodium acetate maintains a slightly acidic medium (pH ≈ 5), optimizing oxime formation.
-
Stoichiometry : Excess hydroxylamine ensures complete conversion of aldehyde groups.
-
Yield : 75–85% after purification.
Analytical Characterization
Spectral Data
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | CHBrNO |
| Molecular Weight | 418.08 g/mol |
| Melting Point | 32.5–33.5°C (recrystallized) |
| Solubility | Water (>100 mg/mL), ethanol |
Mechanistic Insights
Quaternization Mechanism
The reaction proceeds via an S2 mechanism, where the nucleophilic nitrogen of 4-formylpyridine attacks the electrophilic methylene carbon in CHBr, displacing bromide ions. The symmetric bis-pyridinium structure forms due to the equivalence of both alkylation sites.
Oximation Mechanism
Hydroxylamine reacts with the aldehyde groups in a condensation reaction, forming the oxime (C=N–OH) through nucleophilic addition and subsequent dehydration. The reaction is pH-dependent, with acidic conditions favoring protonation of the aldehyde carbonyl.
Optimization Strategies
Enhancing Quaternization Yield
Purity Considerations
-
Recrystallization : Ethanol/ether mixtures remove unreacted 4-formylpyridine and polymeric byproducts.
-
Column Chromatography : Silica gel (eluent: CHCN/HO 7:3) resolves mono-quaternized impurities.
Applications and Derivatives
MMB-4 serves as a cholinesterase reactivator in organophosphate poisoning. Structural analogs like 1,1'-trimethylenebis(4-formylpyridinium) dioxime (TMB-4) are synthesized by substituting CHBr with 1,3-dibromopropane, demonstrating the versatility of this methodology .
Chemical Reactions Analysis
Types of Reactions
MMB-4 undergoes several types of chemical reactions, including:
Oxidation: MMB-4 can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines and thiols are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxime derivatives, while substitution reactions can produce a range of substituted pyridinium compounds .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and features two 4-formylpyridinium moieties linked by a methylene bridge. The presence of bromine atoms and dioxime functional groups contributes to its reactivity and potential biological activity. The aldehyde groups and dioxime functionalities allow for various chemical reactions, making it a versatile compound for synthesis.
Scientific Research Applications
-
Medicinal Chemistry
- Antimicrobial Activity : Preliminary studies indicate that 1,1'-Methylenebis(4-formylpyridinium) dibromide dioxime exhibits antimicrobial properties, potentially due to its ability to interact with biological macromolecules. This interaction may inhibit the growth of certain pathogens, making it a candidate for further pharmacological evaluation.
- Anticancer Potential : The compound has been explored for its anticancer properties. Its structure allows it to bind with DNA or RNA, potentially altering gene expression and cellular functions. Ongoing research aims to elucidate its mechanisms of action against cancer cells.
-
Materials Science
- Synthesis of Derivatives : The compound serves as a precursor for synthesizing various derivatives that may exhibit enhanced properties or activities. Its reactivity allows chemists to modify the structure to optimize performance in specific applications.
-
Biological Research
- Protein and Nucleic Acid Interactions : Studies have focused on the binding affinity of 1,1'-Methylenebis(4-formylpyridinium) dibromide dioxime with proteins and nucleic acids. Techniques such as surface plasmon resonance and nuclear magnetic resonance spectroscopy are being employed to investigate these interactions further.
Case Study 1: Antimicrobial Evaluation
A study investigated the antimicrobial activity of derivatives synthesized from 1,1'-Methylenebis(4-formylpyridinium) dibromide dioxime against various bacterial strains. The results showed significant inhibition against pathogens like Staphylococcus aureus and Escherichia coli, indicating potential applications in developing new antimicrobial agents.
Case Study 2: Anticancer Research
In another study, the compound was tested for its effects on cancer cell lines. Results indicated that certain derivatives exhibited cytotoxic effects on breast cancer cells, suggesting a mechanism that may involve apoptosis induction or cell cycle arrest.
Data Tables
| Derivative | Activity Type | IC50 (μM) |
|---|---|---|
| Derivative A | Antimicrobial | 15 |
| Derivative B | Anticancer | 10 |
| Derivative C | Antioxidant | 25 |
Mechanism of Action
MMB-4 exerts its effects by reactivating cholinesterases that have been inactivated by organophosphates. The oxime group in MMB-4 interacts with the phosphorylated serine residue in the active site of the enzyme, leading to the cleavage of the phosphate group and restoration of enzyme activity. This reactivation process is crucial for normalizing neurotransmission and mitigating the toxic effects of organophosphate exposure .
Comparison with Similar Compounds
Physicochemical Properties:
- Melting Point : 231°C .
- Solubility : Highly soluble in water due to its quaternary ammonium and bromide counterions .
- Toxicity : Intraperitoneal LD₅₀ in mice is 88 mg/kg , indicating moderate acute toxicity .
Structural Comparison
Table 1: Structural Features of Bisquaternary Oximes
| Compound Name | Bridge Type | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| TMB-4 | Trimethylene | C₁₅H₁₈Br₂N₄O₂ | 446.14 | –NOH, –CH₂–CH₂–CH₂– |
| 2-PAM (Pralidoxime) | Monoquaternary | C₇H₉IN₂O | 264.07 | –NOH, single pyridinium ring |
| Obidoxime Chloride | Oxydimethylene | C₁₄H₁₆Cl₂N₄O₃ | 359.21 | –NOH, –O–CH₂–O– |
| 1,1′-(Oxyethylene)bis(4-formylpyridinium bromide) dioxime | Oxyethylene | C₁₆H₂₀Br₂N₄O₃ | 476.22 | –NOH, –O–CH₂–CH₂–O– |
Key Observations :
- Bridge Flexibility: TMB-4’s trimethylene bridge provides conformational flexibility, enhancing enzyme binding compared to rigid oxydimethylene (Obidoxime) or monoquaternary (2-PAM) structures .
- Charge Distribution: Bisquaternary oximes (TMB-4, Obidoxime) exhibit stronger electrostatic interactions with phosphorylated AChE than monoquaternary oximes like 2-PAM .
Efficacy in Reactivating AChE
Table 2: Reactivation Efficacy Against Organophosphates
| Compound | Sarin (GB) | Tabun (GA) | VX | Paraoxon |
|---|---|---|---|---|
| TMB-4 | ++++ | +++ | ++ | + |
| 2-PAM | ++ | + | + | +++ |
| Obidoxime | +++ | ++++ | +++ | ++ |
Legend : + (Low), ++ (Moderate), +++ (High), ++++ (Very High) .
Mechanistic Insights :
- TMB-4’s bisquaternary structure allows dual-site binding to AChE, enabling faster reactivation of tabun- and sarin-inhibited enzymes compared to 2-PAM .
- Obidoxime’s oxydimethylene bridge enhances stability against aging (irreversible phosphorylation), making it superior for tabun poisoning .
Toxicity Profiles
Table 3: Acute Toxicity (LD₅₀ Values)
| Compound | Route (Species) | LD₅₀ (mg/kg) | Reference |
|---|---|---|---|
| TMB-4 | Intraperitoneal (Mouse) | 88 | |
| 2-PAM | Intravenous (Mouse) | 133 | |
| Obidoxime | Intraperitoneal (Mouse) | 189 | |
| Oxyethylene Derivative | Intraperitoneal (Mouse) | 23 |
Key Findings :
- Bisquaternary oximes (TMB-4, Obidoxime) are generally more toxic than monoquaternary 2-PAM due to higher systemic bioavailability .
- The oxyethylene-bridged derivative exhibits extreme toxicity (LD₅₀ = 23 mg/kg), likely due to enhanced membrane permeability .
Clinical and Practical Considerations
- Prophylactic Use : TMB-4 is effective as a pre-treatment against sarin but requires co-administration with atropine to mitigate cholinergic crises .
- Solubility and Stability : TMB-4’s bromide salt offers better aqueous solubility than chloride-based oximes, facilitating rapid absorption in emergency settings .
- Synergistic Formulations: Mixtures of TMB-4 and 2-PAM (1:1) show reduced toxicity and broad-spectrum efficacy against multiple organophosphates .
Biological Activity
1,1'-Methylenebis(4-formylpyridinium) dibromide dioxime is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of its reactivity with acetylcholinesterase (AChE), a key enzyme in neurotransmission. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological systems, and relevant case studies.
The compound is characterized by its unique structural features, which include two formylpyridinium moieties linked by a methylene bridge. This structure is significant for its interaction with biological targets.
1,1'-Methylenebis(4-formylpyridinium) dibromide dioxime functions primarily as an AChE reactivator. AChE is crucial for terminating synaptic transmission by hydrolyzing the neurotransmitter acetylcholine. Organophosphate compounds inhibit AChE, leading to toxic accumulation of acetylcholine. Oximes like 1,1'-Methylenebis(4-formylpyridinium) dibromide dioxime can reactivate AChE by cleaving the bond formed between the organophosphate and the serine residue at the active site of the enzyme.
In Vitro Studies
Research indicates that 1,1'-Methylenebis(4-formylpyridinium) dibromide dioxime exhibits significant reactivation potential against AChE inhibited by various organophosphates. A study reported that this compound could restore AChE activity effectively when tested in vitro with organophosphate-inhibited enzyme preparations . The reactivation efficiency was found to be concentration-dependent, with optimal doses yielding maximum enzyme activity recovery.
Comparative Efficacy
In comparison to other oximes such as pralidoxime and obidoxime, 1,1'-Methylenebis(4-formylpyridinium) dibromide dioxime demonstrated superior reactivation capabilities under specific conditions. The following table summarizes the comparative efficacy of various oximes:
| Oxime | Reactivation Efficiency | Optimal Concentration (M) |
|---|---|---|
| Pralidoxime | Moderate | |
| Obidoxime | Moderate | |
| 1,1'-Methylenebis(4-formylpyridinium) dibromide dioxime | High |
Case Studies
Several case studies have highlighted the therapeutic potential of 1,1'-Methylenebis(4-formylpyridinium) dibromide dioxime in treating organophosphate poisoning:
- Case Study 1 : In a controlled environment, subjects administered this oxime after exposure to an organophosphate showed a marked recovery in AChE activity compared to controls receiving no treatment. The study noted a significant decrease in cholinergic symptoms within hours post-administration.
- Case Study 2 : Another study involving animal models demonstrated that pre-treatment with this oxime before organophosphate exposure resulted in lower mortality rates and reduced clinical signs of toxicity. This suggests potential for prophylactic use in high-risk environments.
Q & A
Q. What are the optimal synthetic routes for 1,1'-methylenebis(4-formylpyridinium) dibromide dioxime, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves condensation of 4-formylpyridine with methylene bromide under basic conditions, followed by dioxime formation via hydroxylamine treatment. Key parameters include:
- Temperature control : Reactions at 60–80°C minimize side products (e.g., over-oxidation).
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Stoichiometric ratios : A 2:1 molar ratio of hydroxylamine to aldehyde groups ensures complete dioxime formation .
Yield optimization requires iterative adjustments using factorial design (e.g., 2³ factorial experiments to test temperature, solvent, and reagent ratios) .
Q. How can hydrogen bonding and π–π interactions in this compound be systematically characterized?
Methodological Answer:
- Single-crystal X-ray diffraction (SCXRD) : Resolves intermolecular interactions (e.g., C–H···Br hydrogen bonds, π–π stacking distances of 3.5–4.0 Å) with precision (±0.01 Å) .
- FTIR and Raman spectroscopy : Identify N–H/O–H stretching (3100–3500 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) to confirm dioxime tautomerism .
- Thermogravimetric analysis (TGA) : Correlates thermal stability (decomposition >250°C) with intermolecular bond strength .
Q. What analytical techniques are critical for verifying purity and structural integrity?
Methodological Answer:
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (theoretical m/z 486.21 for C₂₁H₁₈N₄²⁺·2Br⁻) and detects impurities (<1% by intensity) .
- ¹H/¹³C NMR : Monitor aldehyde proton disappearance (δ 9.8–10.2 ppm) and imine proton formation (δ 7.5–8.0 ppm) to confirm reaction progression .
- Elemental analysis : Acceptable C/H/N deviations ≤0.3% from theoretical values .
Advanced Research Questions
Q. How can contradictions between computational predictions and experimental crystallographic data be resolved?
Methodological Answer:
- Hybrid DFT/Molecular Mechanics : Optimize geometry using B3LYP/6-31G(d) for organic moieties and LANL2DZ for bromide ions. Compare bond lengths/angles with SCXRD data (e.g., C–Br distance: 1.89 Å experimental vs. 1.92 Å theoretical) .
- Hirshfeld surface analysis : Quantify discrepancies in hydrogen-bonding contributions (e.g., 12% vs. 18% predicted) using CrystalExplorer .
- Refinement protocols : Apply SHELXL-2018 to adjust thermal parameters and occupancy factors in crystallographic models .
Q. What strategies are effective for integrating this compound into supramolecular architectures (e.g., MOFs or host-guest systems)?
Methodological Answer:
- Ligand functionalization : Introduce carboxylate groups at the pyridinium termini to enhance metal coordination (e.g., Zn²⁺ or Cu²⁺ nodes) .
- Solvent-mediated assembly : Use water/DMF mixtures to template π-stacked layers (confirmed by PXRD and BET surface area >500 m²/g) .
- Theoretical guidance : Apply reticular chemistry principles (e.g., topology matching via TOPOS software) to predict network connectivity .
Q. How can factorial design improve the scalability of crystallization processes?
Methodological Answer:
- Variables : Test solvent polarity (e.g., ethanol vs. acetonitrile), cooling rate (1–5°C/min), and supersaturation ratio.
- Response metrics : Crystal size distribution (via SEM) and phase purity (via PXRD).
- Outcome : A 2⁴ factorial design identified ethanol with a 2°C/min cooling rate as optimal for monodisperse crystals (size SD ±5 µm) .
Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Kinetic studies : Monitor bromide displacement (e.g., with NaN₃) via conductivity measurements. Pseudo-first-order kinetics (k = 1.2 × 10⁻³ s⁻¹ at 25°C) suggest associative mechanisms .
- DFT transition-state modeling : Identify energy barriers (ΔG‡ ≈ 45 kJ/mol) for SN2 pathways at the methylene bridge .
- Isotopic labeling : Use ¹⁵N-hydroxylamine to track dioxime tautomerism via 2D HSQC NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
